molecular formula C14H10O2 B14606612 6-Phenyl-3H-1-benzofuran-2-one CAS No. 57568-50-0

6-Phenyl-3H-1-benzofuran-2-one

Katalognummer: B14606612
CAS-Nummer: 57568-50-0
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: DWCQRXDLCGREEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenylbenzofuran-2(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a phenyl group attached to the benzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the Claisen-Schmidt condensation, where 2-acetylbenzofuran reacts with benzaldehyde derivatives under basic conditions to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization to yield the desired benzofuran compound .

Industrial Production Methods

Industrial production of 6-Phenylbenzofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the Claisen-Schmidt condensation and subsequent cyclization steps .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenylbenzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

6-Phenylbenzofuran-2(3H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Phenylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular pathways involved can vary based on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenylbenzofuran-2(3H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

57568-50-0

Molekularformel

C14H10O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

6-phenyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H10O2/c15-14-9-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8H,9H2

InChI-Schlüssel

DWCQRXDLCGREEE-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.